1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide MMV007564 is a novel antimalarial agent against asexual stages of p. falciparum
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535865
InChI: InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31)
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5
Molecular Formula: C26H28N4OS
Molecular Weight: 444.6 g/mol

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC0535865

Molecular Formula: C26H28N4OS

Molecular Weight: 444.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide -

Specification

Molecular Formula C26H28N4OS
Molecular Weight 444.6 g/mol
IUPAC Name 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31)
Standard InChI Key AOAJAGJXWRKYKA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5
Appearance Solid powder

Introduction

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of inhibitors and is known to bind to protein receptors, thereby blocking ion channels. It has been studied for its effects on various ion channels, including nicotinic acetylcholine receptors, glycine receptors, and GABA A receptors .

Biological Activities

This compound has been identified as a potent inhibitor of several ion channels, which suggests its potential therapeutic applications. It can modulate neurotransmitter activity by blocking specific ion channels, thereby influencing various physiological processes.

Biological Activities Table

Ion ChannelEffect
Nicotinic Acetylcholine ReceptorsInhibition
Glycine ReceptorsInhibition
GABA A ReceptorsInhibition

Research Findings

Research on 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide has highlighted its potential as a pharmacological agent. It has been shown to act as an activator of G protein-coupled receptors in certain systems, which could lead to additional therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves complex organic reactions, although specific synthesis protocols are not detailed in the available literature. Characterization often involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

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